Cas no 1079402-25-7 (5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid)

5-Methoxy-2-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its trifluoromethoxy and methoxy substituents enhance its reactivity and stability, making it particularly useful in the synthesis of complex aromatic compounds. The boronic acid functional group facilitates efficient carbon-carbon bond formation under mild conditions, while the electron-withdrawing trifluoromethoxy group can influence regioselectivity in coupling reactions. This compound is valuable in pharmaceutical and agrochemical research, where its structural features contribute to the development of bioactive molecules. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid structure
1079402-25-7 structure
Product Name:5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid
CAS No:1079402-25-7
MF:C8H8BF3O4
MW:235.952933311462
MDL:MFCD12025981
CID:827898
PubChem ID:46739511
Update Time:2025-06-30

5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • (5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid
    • 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid
    • [5-methoxy-2-(trifluoromethoxy)phenyl]boronic acid
    • AKOS015851706
    • 5-methoxy-2-(trifluoromethoxy)-phenyl boronic acid
    • (5-Methoxy-2-(trifluoromethoxy)phenyl)boronicacid
    • DTXSID20675113
    • MFCD12025981
    • DB-032174
    • SCHEMBL263475
    • AS-43713
    • CS-0087886
    • 1079402-25-7
    • 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid
    • MDL: MFCD12025981
    • Inchi: 1S/C8H8BF3O4/c1-15-5-2-3-7(16-8(10,11)12)6(4-5)9(13)14/h2-4,13-14H,1H3
    • InChI Key: KVMOUEZUHVCQSI-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1B(O)O)OC)(F)F

Computed Properties

  • Exact Mass: 236.04700
  • Monoisotopic Mass: 236.0467734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • PSA: 58.92000
  • LogP: 0.27360

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5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1079402-25-7)5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid
Order Number:A1106034
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:45
Price ($):421.0
Email:sales@amadischem.com

Additional information on 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid

Introduction to 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid (CAS No. 1079402-25-7) and Its Applications in Modern Chemical Biology

5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid, identified by the CAS number 1079402-25-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This boronic acid derivative, featuring both methoxy and trifluoromethoxy substituents, exhibits distinct reactivity and binding capabilities that make it a valuable tool in pharmaceutical research, material science, and synthetic chemistry.

The compound’s molecular structure, characterized by a phenyl ring substituted with a boronic acid group at the 2-position and methoxy groups at the 5- and 3-positions (with the trifluoromethoxy group at the 2-position), imparts a high degree of versatility. The presence of the trifluoromethoxy group enhances electronic effects, influencing both the compound’s solubility and its interaction with biological targets. This feature is particularly relevant in drug design, where subtle modifications can significantly alter pharmacokinetic profiles and binding affinities.

In recent years, 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid has been extensively studied for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The boronic acid moiety serves as an effective nucleophile, facilitating the formation of carbon-carbon bonds under palladium catalysis. This reaction is widely employed in constructing complex molecular architectures, including those found in active pharmaceutical ingredients (APIs). The compound’s stability under various reaction conditions makes it an ideal candidate for large-scale synthesis.

One of the most compelling applications of 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid lies in its use as a chelating agent in diagnostic imaging and therapeutic modalities. Boron-containing compounds have shown promise in nuclear medicine, particularly in boron neutron capture therapy (BNCT), where targeted delivery of boron agents is crucial for effective cancer treatment. The specific electronic environment provided by the trifluoromethoxy group enhances the compound’s affinity for certain biological receptors, enabling more precise targeting. Recent studies have demonstrated its potential in developing radiopharmaceuticals that selectively accumulate in tumor tissues.

The pharmaceutical industry has also explored 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid as an intermediate in the synthesis of novel therapeutic agents. Its ability to undergo selective functionalization allows for the creation of structurally diverse molecules with tailored biological activities. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. The methoxy and trifluoromethoxy groups contribute to lipophilicity and metabolic stability, key factors in drug development. Preliminary clinical trials have hinted at its efficacy in modulating pathways associated with chronic diseases.

Beyond pharmaceutical applications, 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid finds utility in advanced materials science. Its unique electronic properties make it suitable for developing organic semiconductors and optoelectronic materials. Researchers have leveraged its reactivity to create conjugated polymers with enhanced charge transport capabilities, which are essential for next-generation solar cells and light-emitting diodes (LEDs). The compound’s stability under various environmental conditions further broadens its appeal in material engineering.

The synthesis of 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid itself is a testament to the advancements in synthetic methodologies. Modern techniques allow for efficient preparation through multi-step reactions that optimize yield and purity. Catalytic processes have been refined to minimize side products, ensuring high-quality starting materials for downstream applications. This progress underscores the importance of boronic acid derivatives as building blocks in synthetic chemistry.

In conclusion, 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid (CAS No. 1079402-25-7) represents a cornerstone compound in chemical biology with far-reaching implications across multiple disciplines. Its unique structural features enable diverse applications, from pharmaceutical development to advanced materials science. As research continues to uncover new functionalities and uses, this compound is poised to remain at the forefront of innovation in synthetic chemistry and biomedicine.

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Amadis Chemical Company Limited
(CAS:1079402-25-7)5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid
A1106034
Purity:99%
Quantity:1g
Price ($):421.0
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